molecular formula C14H15N3O3S B2602958 methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421442-91-2

methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2602958
CAS No.: 1421442-91-2
M. Wt: 305.35
InChI Key: WQWZLGZTRWWJCD-UHFFFAOYSA-N
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Description

Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a thieno[3,2-c]pyridine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The thieno[3,2-c]pyridine moiety can interact with biological membranes or receptors, influencing cellular processes . These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is unique due to its combination of a pyrazole ring and a thieno[3,2-c]pyridine ring, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

methyl 5-(2-pyrazol-1-ylacetyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-20-14(19)13-10-4-8-21-11(10)3-7-17(13)12(18)9-16-6-2-5-15-16/h2,4-6,8,13H,3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWZLGZTRWWJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1C(=O)CN3C=CC=N3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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